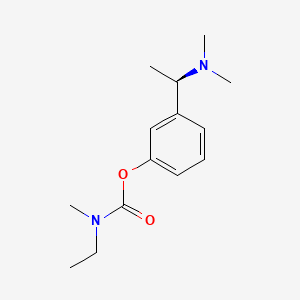

(R)-Rivastigmine

Vue d'ensemble

Description

®-Rivastigmine is a chiral carbamate derivative used as a medication for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease. It functions as a cholinesterase inhibitor, enhancing cholinergic function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Rivastigmine typically involves the following steps:

Formation of the Chiral Intermediate: The chiral intermediate is synthesized through the reaction of ®-3-(1-dimethylaminoethyl)phenol with 3-bromopropylamine hydrobromide.

Carbamate Formation: The intermediate is then reacted with methyl isocyanate to form ®-Rivastigmine.

Industrial Production Methods: Industrial production of ®-Rivastigmine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Utilizing batch reactors for the controlled addition of reagents.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Types of Reactions:

Oxidation: ®-Rivastigmine can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, although they are less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Oxidized derivatives of ®-Rivastigmine.

Reduction: Reduced forms of the compound.

Substitution: Substituted carbamate derivatives.

Applications De Recherche Scientifique

Clinical Efficacy

Numerous clinical trials have demonstrated that (R)-Rivastigmine significantly improves cognitive function, global functioning, and behavioral symptoms in patients with Alzheimer's disease. For instance, a pivotal study showed that patients receiving high doses (6-12 mg/day) exhibited significant improvements in cognitive assessments such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) compared to placebo groups over 26 weeks .

Table 1: Summary of Key Clinical Trials on Rivastigmine for Alzheimer's Disease

| Study Reference | Dosage (mg/day) | Duration (weeks) | Improvement in ADAS-cog | Placebo Comparison |

|---|---|---|---|---|

| Corey-Bloom et al. (1998) | 6-12 | 26 | +1.17 | Significant |

| Rosler et al. (1999) | 6-12 | 29 | +1.17 | Significant |

| Farlow et al. (2000) | 3-12 | 104 | Sustained improvement | Significant |

Long-Term Benefits

Long-term studies indicate that patients treated with this compound can maintain cognitive function over extended periods. For example, a cohort study involving 1,998 patients treated for up to five years found that cognitive decline was significantly less pronounced compared to untreated individuals .

Treatment of Parkinson's Disease Dementia

This compound is also approved for treating dementia associated with Parkinson's disease. Clinical trials have shown that it can improve cognitive symptoms and daily functioning in this patient population . The transdermal patch formulation has been particularly effective in reducing gastrointestinal side effects commonly associated with oral administration.

Potential Disease-Modifying Effects

Recent research suggests that this compound may possess disease-modifying properties beyond symptomatic relief. It has been shown to influence amyloid precursor protein processing, potentially redirecting it toward a non-amyloidogenic pathway . This mechanism may offer new avenues for treating Alzheimer's disease more effectively by addressing underlying pathological processes rather than merely alleviating symptoms.

Other Cognitive Disorders

Emerging studies indicate potential applications of this compound in treating other cognitive impairments such as:

- Amnestic Mild Cognitive Impairment : Some evidence suggests benefits in patients with amnestic mild cognitive impairment, where it may help delay progression to Alzheimer's disease .

- Down Syndrome : Preliminary studies show promise in improving cognitive function among individuals with Down syndrome .

- Post-operative Delirium : Research is ongoing into its efficacy for preventing or treating post-operative delirium, which can affect cognitive recovery post-surgery .

Safety and Tolerability

This compound is generally well-tolerated, with common side effects including nausea, vomiting, and diarrhea. These effects are often dose-dependent and can be mitigated by gradual titration of the dosage . Long-term use has not been associated with significant adverse events beyond gastrointestinal disturbances.

Mécanisme D'action

®-Rivastigmine exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, ®-Rivastigmine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Comparaison Avec Des Composés Similaires

Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease.

Galantamine: A natural alkaloid with cholinesterase inhibitory properties.

Tacrine: An older cholinesterase inhibitor with a similar mechanism of action.

Comparison:

Uniqueness: ®-Rivastigmine is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, whereas Donepezil primarily inhibits acetylcholinesterase.

Efficacy: Studies suggest that ®-Rivastigmine may offer benefits in patients who do not respond to other cholinesterase inhibitors.

Side Effects: The side effect profile of ®-Rivastigmine is comparable to other cholinesterase inhibitors, with gastrointestinal symptoms being the most common.

Activité Biologique

(R)-Rivastigmine, a carbamate derivative and reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is primarily used for the symptomatic treatment of mild to moderate Alzheimer's disease (AD) and Parkinson's disease dementia. Its mechanism of action involves the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine at cholinergic synapses, which is crucial for cognitive function.

This compound binds to the active site of AChE and BuChE, forming a carbamylated enzyme complex that inhibits the hydrolysis of acetylcholine. This results in prolonged action of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The drug selectively inhibits brain cholinesterases over peripheral ones, which minimizes systemic side effects and enhances central nervous system (CNS) activity .

Pharmacokinetics

- Absorption : Rapidly absorbed with an oral bioavailability of approximately 35%.

- Distribution : Volume of distribution ranges from 1.8 to 2.7 L/kg, with about 40% protein binding.

- Metabolism : Metabolized primarily through enzymatic hydrolysis by cholinesterases; metabolism is independent of the hepatic cytochrome P450 system.

- Elimination : The elimination half-life is around 2 hours, with renal excretion of metabolites .

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in improving cognitive function and daily living activities in patients with AD. Below is a summary table of key clinical findings:

| Study Reference | Population | Treatment Duration | Dosage | Outcome Measures | Results |

|---|---|---|---|---|---|

| Corey-Bloom et al., 1998 | Mild to Moderate AD | 26 weeks | 6-12 mg/day | ADAS-Cog, CIBIC-plus | Significant improvement in cognition (p < 0.01) |

| Rosler et al., 1999 | Mild to Moderate AD | 26 weeks | 6-12 mg/day | ADAS-Cog, MMSE | Improved MMSE scores compared to placebo (mean difference -0.8 points) |

| Birks et al., 2020 | Systematic Review | Various studies | Various | Cognitive function, daily activities | Overall better outcomes with rivastigmine vs placebo (OR 1.47) |

| Cummings et al., 2003 | Nursing Home Residents with Moderate to Severe AD | 26 weeks | 3-12 mg/day | Behavioral symptoms | Statistically significant improvements in multiple behavioral disturbances |

Disease-Modifying Potential

Recent research suggests that this compound may not only provide symptomatic relief but also exhibit disease-modifying properties. It has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, potentially reducing amyloid-beta accumulation associated with AD pathology . In transgenic animal models and human studies, rivastigmine treatment resulted in increased levels of α-secretase proteins and modifications in APP processing pathways, indicating a potential for altering disease progression rather than merely alleviating symptoms .

Adverse Effects

While this compound is generally well-tolerated, adverse effects can occur, particularly gastrointestinal symptoms such as nausea and vomiting. The incidence of adverse events tends to be higher compared to placebo groups; however, these effects may be less pronounced with transdermal patches compared to oral formulations .

Propriétés

IUPAC Name |

[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194422 | |

| Record name | Rivastigmine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415973-05-6 | |

| Record name | Rivastigmine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415973056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivastigmine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVASTIGMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25UDQ15MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis method for (R)-N-ethyl-N-methyl carbamic acid-3-(1-hydroxyethyl) phenyl ester described in the research?

A1: The research highlights a novel approach to synthesizing (R)-N-ethyl-N-methyl carbamic acid-3-(1-hydroxyethyl) phenyl ester, a crucial intermediate in the production of (R)-Rivastigmine []. This method boasts high stereoselectivity, utilizing a chiral catalyst to achieve an enantiomeric excess (ee) exceeding 98% for the desired (R)-enantiomer []. Remarkably, this impressive selectivity is achieved with a remarkably low catalyst loading, requiring just 1/100,000th to 1/1,000,000th of the reactant amount []. This efficient use of the catalyst, coupled with the method's ability to achieve complete reactant conversion, underscores its potential for large-scale production of this important pharmaceutical intermediate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.